
2-(5-bromo-2-furyl)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furyl)-1H-perimidine is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-furyl)-1H-perimidine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 2-(5-bromo-2-furyl)-1H-perimidine has been found to modulate the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(5-bromo-2-furyl)-1H-perimidine has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(5-bromo-2-furyl)-1H-perimidine has been shown to modulate the activity of various enzymes, including COX-2, MMP-9, and PKC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-bromo-2-furyl)-1H-perimidine is its potential as a lead compound for the development of novel drugs. Its diverse range of biological activities makes it an attractive target for drug discovery. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-bromo-2-furyl)-1H-perimidine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify its molecular targets. Furthermore, the potential applications of 2-(5-bromo-2-furyl)-1H-perimidine in the treatment of various diseases, including cancer and viral infections, should be explored in more detail. Finally, the development of more soluble analogs of this compound could lead to improved drug candidates with better pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(5-bromo-2-furyl)-1H-perimidine involves the reaction of 2,5-dibromofuran with 1,5-diaminopentane in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furyl)-1H-perimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and metastasis of tumors. Furthermore, 2-(5-bromo-2-furyl)-1H-perimidine has been shown to possess anti-viral activity against a range of viruses, including HIV, HCV, and influenza.
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAUTRDHFNTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-furyl)-1H-perimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

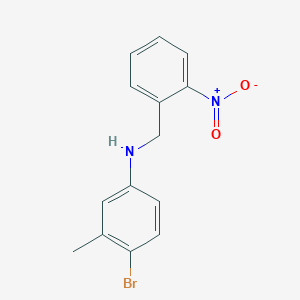


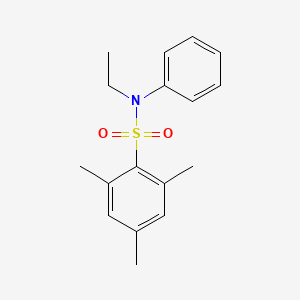
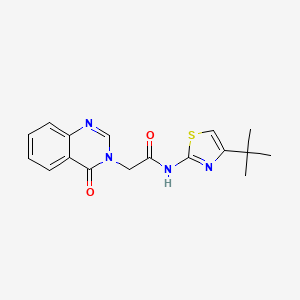
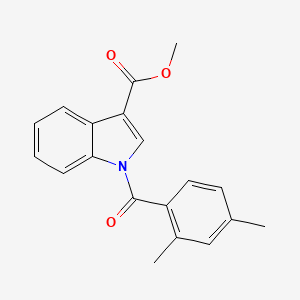

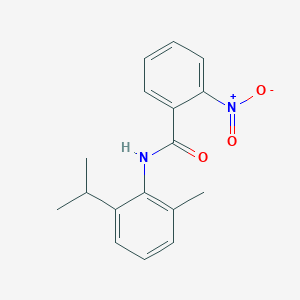
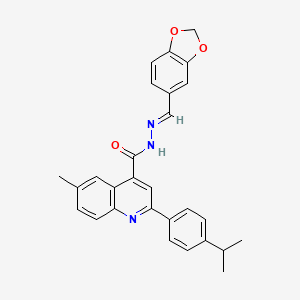

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)

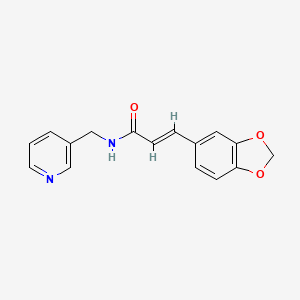
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)